3-(4-Aminophenyl)-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)13-5-3-4-12(10-13)11-6-8-14(16)9-7-11/h3-10H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDYNEJPKZVKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716529 | |
| Record name | 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335041-49-0 | |
| Record name | 4′-Amino-N,N-dimethyl[1,1′-biphenyl]-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335041-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3 4 Aminophenyl N,n Dimethylbenzamide
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Key Disconnection Strategies and Precursor Identification
The structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide features two key bonds that are logical points for disconnection: the amide C-N bond and the biaryl C-C bond.
Disconnection of the Amide Bond: A primary disconnection strategy involves cleaving the amide bond (C(O)-N). This is a common and reliable disconnection as amide bonds are readily formed from a carboxylic acid (or its activated derivative) and an amine. nih.gov This leads to two precursors: 3-(4-aminophenyl)benzoic acid and dimethylamine (B145610).
Disconnection of the Biaryl C-C Bond: The second key disconnection is the C-C bond between the two phenyl rings. This is a standard approach for biaryl compounds and points towards a cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This disconnection yields two potential sets of precursors:
Route A: 3-halobenzamide and a 4-aminophenylboronic acid derivative.
Route B: 3-(N,N-dimethylcarbamoyl)phenylboronic acid and a 4-haloaniline.
Between these, Route A is often more practical due to the commercial availability and stability of the precursors. Specifically, this leads to the identification of 3-bromo-N,N-dimethylbenzamide and 4-aminophenylboronic acid (or its pinacol (B44631) ester) as key intermediates.
Conventional Synthetic Routes to the Core Scaffold
Conventional routes focus on the step-wise construction of the molecule using well-established chemical transformations.
Amidation Reactions and Aminophenyl Coupling
The formation of the N,N-dimethylbenzamide moiety is typically achieved through an amidation reaction. This can be accomplished by reacting 3-bromobenzoic acid with dimethylamine. To facilitate this reaction, the carboxylic acid is often activated. A common method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with dimethylamine.
Once the 3-bromo-N,N-dimethylbenzamide precursor is synthesized, the subsequent crucial step is the formation of the biaryl C-C bond. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. researchgate.netarkat-usa.org This reaction involves the palladium-catalyzed coupling of the aryl bromide (3-bromo-N,N-dimethylbenzamide) with an organoboron compound, such as 4-aminophenylboronic acid or its more stable pinacol ester derivative. nih.govnih.gov
The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) salt with a suitable phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water). researchgate.netarkat-usa.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Typical Yield |
| 3-Bromo-N,N-dimethylbenzamide | 4-Aminophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | This compound | Good to Excellent |
| 3-Bromo-N,N-dimethylbenzamide | 4-Aminophenylboronic acid pinacol ester | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | This compound | Good to Excellent |
Functional Group Interconversions for Precursors
The synthesis of the key precursors often requires specific functional group interconversions.
Synthesis of 3-Bromo-N,N-dimethylbenzamide: As mentioned, this precursor is typically synthesized from 3-bromobenzoic acid. The conversion to the corresponding acyl chloride with thionyl chloride, followed by amidation with dimethylamine, is a standard and high-yielding two-step procedure.
Synthesis of 4-Aminophenylboronic Acid and its Derivatives: 4-Aminophenylboronic acid and its pinacol ester are important intermediates. One common synthetic route starts from 4-bromoaniline (B143363). The amino group is often protected, for instance as a diphenylmethylidene imine, followed by a metal-halogen exchange and reaction with a borate (B1201080) ester like trimethyl borate. Subsequent hydrolysis and reaction with pinacol yield the 4-aminophenylboronic acid pinacol ester. nih.gov Another approach involves the direct palladium-catalyzed borylation of 4-bromoaniline with bis(pinacolato)diboron. google.com
Advanced Synthetic Techniques for Improved Yield and Selectivity
Modern synthetic chemistry offers advanced catalytic systems that can improve the efficiency and scope of the key bond-forming reactions.
Catalytic Approaches in C-N and C-C Bond Formation
Advanced C-C Bond Formation (Suzuki-Miyaura Coupling): While traditional palladium catalysts are effective, the development of specialized ligands has significantly improved the Suzuki-Miyaura reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, can lead to higher turnover numbers and efficiency, especially for challenging substrates. nih.gov The use of N-heterocyclic carbene (NHC) palladium complexes has also been shown to be highly effective in C-C coupling reactions, offering high stability and catalytic activity. nih.gov These advanced catalyst systems can often be used at lower loadings and under milder conditions.
Microwave-Assisted Synthesis and Photochemical Methods
The synthesis of this compound can be efficiently achieved through modern synthetic techniques such as microwave-assisted synthesis. A primary strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically unites two key fragments: a halogenated N,N-dimethylbenzamide and an aminophenylboronic acid derivative.
A plausible microwave-assisted route would involve the coupling of 3-bromo-N,N-dimethylbenzamide with 4-aminophenylboronic acid. Microwave irradiation significantly accelerates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org The reaction conditions are critical and require careful optimization. A typical system would employ a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system like XPhosPdG2/XPhos, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) and a suitable solvent mixture (e.g., dioxane/water or DMF). google.comlibretexts.org The elevated temperatures achievable with microwave heating (e.g., 140-150 °C) can drive the reaction to completion in minutes to a few hours. nih.govyoutube.com
Alternatively, the amide bond can be formed under microwave irradiation. For instance, the direct amidation of 3-(4-aminophenyl)benzoic acid with dimethylamine can be facilitated by microwave energy. nih.gov This method, often catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions, presents a green and efficient alternative to traditional amidation protocols. nih.gov
Photochemical methods, while less commonly reported for the direct synthesis of this specific compound, offer alternative pathways for forming the biaryl core or for derivatization. Photo-S(N)1 reactions on chloroaniline derivatives have been explored for metal-free arylations. wikipedia.org Furthermore, visible-light photoredox catalysis can mediate the arylation of C-H bonds, including those on N,N-dimethylbenzylamine, suggesting potential for related transformations. thestudentroom.co.uk
Stereoselective Synthesis of Chiral Analogues (If Applicable)
The structure of this compound itself is achiral. However, the introduction of substituents at appropriate positions can lead to the formation of chiral analogues, particularly atropisomers. Atropisomerism can arise from restricted rotation around the C-N bond of the amide or the C-C bond of the biaryl system, especially with bulky ortho-substituents.
The stereoselective synthesis of such chiral analogues would necessitate the use of asymmetric catalysis. For instance, a catalyst-controlled stereoselective synthesis could be employed to create atropisomeric benzamides. While not specifically documented for this compound, general methodologies for the enantioselective synthesis of axially chiral biaryls and amides are well-established and could be adapted. These methods often involve dynamic kinetic resolution or asymmetric coupling reactions.
Directed Chemical Modifications and Analog Design
The bifunctional nature of this compound, possessing both a benzamide (B126) and an aminophenyl moiety, allows for a wide range of chemical modifications.
Strategies for Benzamide Moiety Derivatization
The N,N-dimethylbenzamide moiety offers several sites for derivatization. The N,N-dimethyl groups are generally stable, but the aromatic ring of the benzamide can undergo electrophilic aromatic substitution. The directing effect of the meta-substituted aminophenyl group and the N,N-dimethylformyl group will influence the position of substitution. The N,N-dimethylformyl group is a deactivating, meta-directing group. libretexts.orgyoutube.com
Reactions can also target the carbonyl group of the amide, though this is generally less reactive. Reduction of the amide to an amine is a possible transformation.
Table 1: Potential Derivatization Reactions on the Benzamide Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Nitrated benzamide derivative |
| Electrophilic Aromatic Substitution (e.g., Halogenation) | Br₂/FeBr₃ | Brominated benzamide derivative |
| Reduction of Amide | LiAlH₄ or other reducing agents | 3-(4-Aminophenyl)benzyl(dimethyl)amine |
Functionalization at the Aminophenyl Substituent
The primary amino group on the phenyl ring is a versatile handle for a wide array of chemical transformations. wikipedia.org To avoid side reactions, it is often necessary to protect the amino group, for example, by using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amine. wikipedia.orgwikipedia.orgcommonorganicchemistry.comcommonorganicchemistry.comchemicalbook.com This protecting group can be readily removed under acidic conditions. wikipedia.org
Common functionalization strategies include:
Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides, such as acetic anhydride, to form the corresponding N-acetyl derivative. youtube.comthestudentroom.co.uk This reaction is often carried out in the presence of a base to neutralize the acid byproduct. youtube.com
Alkylation: N-alkylation can be achieved through various methods, including reductive amination where the amine is first condensed with an aldehyde and then reduced with an agent like sodium borohydride. researchgate.netresearchgate.netumich.edu
Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). google.comdoubtnut.comscialert.netresearchgate.net The resulting diazonium salt is a versatile intermediate that can be substituted with a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities like halogens, cyano, or hydroxyl groups.
Table 2: Functionalization of the Aminophenyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaHCO₃ or DMAP) | tert-Butyl (4-(3-(dimethylcarbamoyl)phenyl)phenyl)carbamate |
| Acylation | Acetic anhydride, base (e.g., pyridine) | 3-(4-Acetamidophenyl)-N,N-dimethylbenzamide |
| Alkylation (Reductive Amination) | Aldehyde (e.g., benzaldehyde), then NaBH₄ | 3-(4-(Benzylamino)phenyl)-N,N-dimethylbenzamide |
| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuX (X = Cl, Br, CN) | 3-(4-Halophenyl)-N,N-dimethylbenzamide or 3-(4-Cyanophenyl)-N,N-dimethylbenzamide |
Regioselective Substitution Patterns and Their Implications
The regioselectivity of further substitutions on the aromatic rings of this compound is governed by the electronic properties of the existing substituents.
On the benzamide ring, the N,N-dimethylformyl group at position 1 is a meta-director. The (4-aminophenyl) group at position 3 is an ortho-, para-director. Therefore, for an electrophilic aromatic substitution on this ring, the incoming electrophile will be directed to positions 2, 4, and 6 by the aminophenyl group, and to positions 2 and 5 by the benzamide group. The combined directing effects and steric hindrance will determine the final product distribution. Generally, activators have a stronger directing effect than deactivators. libretexts.org
On the aminophenyl ring, the amino group is a strong activating ortho-, para-director. The [3-(dimethylcarbamoyl)phenyl] group is a deactivating meta-director relative to its point of attachment. Thus, electrophilic substitution on this ring will be strongly directed to the positions ortho to the amino group (positions 3' and 5').
Advanced Spectroscopic Characterization and Theoretical Calculations
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques
Spectroscopic techniques provide an empirical foundation for molecular structure determination. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, FT-IR, Raman, and mass spectrometry offer a detailed picture of the atomic arrangement and bonding.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. For 3-(4-Aminophenyl)-N,N-dimethylbenzamide, both ¹H and ¹³C NMR would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the N-methyl protons. The protons on the two aromatic rings would appear in the typical downfield region for aromatic compounds (approximately 6.5-8.0 ppm). The splitting patterns would be complex due to the substitution. The aminophenyl ring protons would likely appear as two doublets, characteristic of a 1,4-disubstituted ring. The protons on the benzamide (B126) ring would exhibit a more intricate splitting pattern due to their meta- and ortho- relationships. A key feature would be the signal for the two N-methyl groups, which would appear as one or two singlets in the upfield region (around 2.9-3.1 ppm). The potential for two singlets arises from hindered rotation around the C-N amide bond, which can make the two methyl groups chemically non-equivalent. The amino (-NH₂) protons would present as a broad singlet, the position of which can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is particularly diagnostic, appearing significantly downfield (around 170 ppm). The aromatic carbons would resonate in the 115-150 ppm range. The two carbons attached to the nitrogen of the aminophenyl group and the carbon attached to the amide group would have their chemical shifts influenced by these substituents. The N-methyl carbons would be found in the upfield region of the spectrum (approximately 35-40 ppm).
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H: Aromatic (Aminophenyl ring) | ~6.6-7.2 | Two doublets expected for the AA'BB' system. |
| ¹H: Aromatic (Benzamide ring) | ~7.3-7.8 | Complex splitting pattern (multiplets). |
| ¹H: N-CH₃ | ~2.9-3.1 | One or two singlets due to hindered rotation around the amide C-N bond. |
| ¹H: NH₂ | Variable (broad singlet) | Position is solvent and concentration dependent. |
| ¹³C: C=O (Amide) | ~170-172 | Characteristic downfield shift for a carbonyl carbon. |
| ¹³C: Aromatic C-NH₂ | ~145-150 | Shielded by the amino group. |
| ¹³C: Aromatic C-C(O) | ~136-138 | Deshielded by the carbonyl group. |
| ¹³C: Aromatic CH | ~115-130 | Range for standard aromatic carbons. |
| ¹³C: N-CH₃ | ~35-40 | Upfield signal typical for methyl groups on a nitrogen atom. |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the 3300-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the tertiary amide group would be prominent around 1630-1660 cm⁻¹. The C-N stretching vibrations for the aromatic amine and the amide would be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations would produce a series of peaks between 1400 and 1600 cm⁻¹. The out-of-plane C-H bending vibrations would give information about the substitution patterns of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, making it a useful tool for analyzing the main skeleton of the molecule. The symmetric vibrations of the molecule, which might be weak in the IR spectrum, could be more intense in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300-3500 (doublet) | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000-3100 | Ar-H |
| C=O Stretch | 1630-1660 | Tertiary Amide |
| Aromatic C=C Stretch | 1400-1600 (multiple bands) | Aromatic Rings |
| C-N Stretch | 1250-1350 | Amide and Aryl Amine |
| C-H Bend (out-of-plane) | 700-900 | Substituted Aromatic Rings |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry can determine the elemental composition with high accuracy.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation would likely proceed through several key pathways. A primary fragmentation event would be the α-cleavage adjacent to the nitrogen atom of the dimethylamino group, resulting in the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. Another common fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the aromatic ring, which could lead to a [C₆H₄(NH₂)C₆H₄]⁺ fragment or a [(CH₃)₂NCO]⁺ fragment (m/z 72). Cleavage of the C-N bond of the amide can also occur. The aminophenyl group could also direct fragmentation, potentially through the loss of HCN from the aniline (B41778) moiety.
Interactive Data Table: Plausible Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| [M]⁺ | [C₁₅H₁₆N₂O]⁺ | Molecular Ion |
| [M-15]⁺ | [M - •CH₃]⁺ | α-cleavage, loss of a methyl radical. |
| 72 | [(CH₃)₂NCO]⁺ | Cleavage of the Ar-C(O) bond. |
| 44 | [(CH₃)₂N]⁺ | Cleavage of the (O)C-N bond. |
Quantum Chemical Calculations for Molecular Properties and Reactivity
Theoretical chemistry provides powerful tools for understanding molecular structure and reactivity at an electronic level, complementing experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to predict the three-dimensional geometry and electronic structure of molecules. A DFT calculation, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would allow for the optimization of the bond lengths, bond angles, and dihedral angles of this compound.
The calculations would likely reveal a non-planar structure, with a significant twist between the two aromatic rings and between the plane of the amide group and its attached phenyl ring. This is due to steric hindrance. DFT can also be used to calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. Furthermore, DFT provides a means to calculate the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, theoretical calculations would show the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the amino group and the phenyl ring itself, as this is the most electron-donating part of the molecule. The LUMO is likely to be distributed over the benzamide portion of the molecule, particularly the carbonyl group and its attached phenyl ring, which are more electron-withdrawing.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis is fundamental for understanding potential charge transfer interactions within the molecule and its behavior in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a powerful method used to study charge transfer, conjugative interactions, and electron delocalization within a molecule. wikipedia.orgrsc.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. In an idealized Lewis structure, bonding orbitals have an occupancy of nearly two electrons, while antibonding orbitals are mostly empty. wikipedia.org Deviations from this ideal scenario indicate delocalization effects, which are crucial for understanding a molecule's stability and reactivity. wikipedia.org
For this compound, NBO analysis would likely reveal significant delocalization. The key interactions would involve the π-systems of the two phenyl rings and the lone pairs on the nitrogen and oxygen atoms. The analysis provides quantitative data on the stabilization energy (E(2)) associated with each donor-acceptor interaction. Higher E(2) values signify stronger interactions.
A hypothetical NBO analysis for this molecule might highlight the following interactions:
π → π* interactions: Delocalization between the two aromatic rings.
n → π* interactions: Interactions involving the lone pair electrons of the amino group nitrogen (n_N) and the carbonyl oxygen (n_O) with the antibonding π* orbitals of the phenyl rings.
Intramolecular Hydrogen Bonding: Potential weak hydrogen bond interactions, for instance, between the amino group hydrogens and the carbonyl oxygen, could also be identified and quantified.
Table 1: Hypothetical Major NBO Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π(C-C) of Phenyl Ring 1 | π(C-C) of Phenyl Ring 2 | High | π-π conjugation |
| n(N-amino) | π(C-C) of Phenyl Ring 1 | Moderate | Lone pair delocalization |
| n(O-carbonyl) | σ(N-C_carbonyl) | Moderate | Hyperconjugation |
| π(C=O) | π(C-C) of Phenyl Ring 2 | Moderate | π-conjugation |
Note: The data in this table is illustrative and not based on actual experimental or computational results for the specific compound.
Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas have an intermediate potential.
For this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for electrophilic interaction. The aminophenyl ring would also exhibit negative potential due to the electron-donating nature of the amino group.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially on the hydrogens of the aromatic rings, indicating these are the most likely sites for nucleophilic interaction.
Intermediate Potential (Green): Spread across the carbon framework of the molecule.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict spectroscopic properties like NMR chemical shifts and UV-Vis absorption spectra. nih.govchemrxiv.org These predictions are invaluable for confirming experimental data and understanding the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated values with experimental data, one can validate the proposed molecular structure. Discrepancies between theoretical and experimental shifts can often be explained by solvent effects or specific conformational preferences not fully captured by the gas-phase computational model.
Table 2: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| N-CH₃ | Data not available | Data not available |
| NH₂ | Data not available | Data not available |
| Aromatic-H | Data not available | Data not available |
Note: This table is a template. No experimental or calculated NMR data for this specific compound was found in the searched literature.
UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π, n→π). For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to the π-electron systems of the aromatic rings and the carbonyl group. The calculations would help assign these absorption bands to specific electronic transitions within the molecule. researchgate.net
Table 3: Hypothetical Predicted UV-Vis Spectral Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | Data not available | Data not available |
| HOMO-1 → LUMO | Data not available | Data not available |
| HOMO → LUMO+1 | Data not available | Data not available |
Note: This table is a template. No experimental or calculated UV-Vis data for this specific compound was found in the searched literature.
Sufficient scientific literature required to construct an article on "this compound" according to the specified outline is not available in the public domain. Extensive searches for preclinical, in vitro, and in silico data pertaining to the molecular interactions, biological activities, and structure-activity relationships of this specific compound did not yield relevant results.
The available research data focuses on structurally related but distinct benzamide derivatives. For instance, studies can be found for isomers such as 4-Amino-N,N-dimethylbenzamide and other analogues where the substitution pattern or the core structure is different. However, direct scientific investigation into the protein-ligand interactions, enzyme modulation, receptor binding, or rational design of analogues specifically for this compound is not documented in the accessible literature. Therefore, composing a scientifically accurate article that strictly adheres to the provided, detailed outline is not possible at this time.
Molecular Interactions and Biological Activities Preclinical, in Vitro, and in Silico Investigations
Structure-Activity Relationship (SAR) Studies of 3-(4-Aminophenyl)-N,N-dimethylbenzamide Analogues
Conformational Analysis and Bioactive Conformation
There is no publicly available information regarding the conformational analysis or the determined bioactive conformation of this compound. Such studies, which are crucial for understanding the molecule's three-dimensional structure and its interaction with biological targets, have not been reported in the accessible literature.
In Vitro Pharmacological Profiling and Cellular Assays
Comprehensive in vitro pharmacological profiling of this compound is not documented in the public domain. This includes a lack of data across several key assay types.
Enzyme Inhibition Assays and Determination of IC50 Values
No studies reporting the screening of this compound against any enzyme targets, nor any corresponding IC50 values, have been found. Therefore, its potential as an enzyme inhibitor is currently unknown.
Receptor Ligand Binding Assays
There is no available data from receptor ligand binding assays for this compound. Consequently, its affinity and selectivity for any specific receptors have not been characterized.
Cell-Based Functional Assays (e.g., Signaling Pathway Modulation)
Investigations into the effects of this compound on cellular functions, such as the modulation of signaling pathways, have not been reported.
In Vitro Cellular Cytotoxicity and Antiproliferative Effects on Cell Lines
There are no published studies on the in vitro cellular cytotoxicity or antiproliferative effects of this compound on any cancer or other cell lines.
Assays for Antioxidant Activity
No data from assays determining the antioxidant activity of this compound is present in the public scientific literature.
Computational Chemistry Approaches in Molecular Design
Computational chemistry provides powerful tools for the prediction of molecular interactions and pharmacokinetic properties, playing a crucial role in modern drug discovery and development. These in silico methods allow for the screening and analysis of chemical compounds before their synthesis, saving time and resources. The following sections detail the application of these computational approaches to the study of this compound.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a protein target at the atomic level.
As of the latest literature review, specific molecular docking studies detailing the binding modes and interaction energies of this compound with specific biological targets have not been published. Therefore, no data on its binding affinity, key interacting amino acid residues, or predicted binding poses can be provided at this time.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug design, MD simulations can assess the stability of a ligand-protein complex, providing insights into the dynamic nature of their interactions.
A review of current scientific databases and literature reveals no published molecular dynamics simulation studies specifically investigating the stability of the complex formed between this compound and any biological target. Consequently, data regarding the conformational changes, interaction stability over time, and the dynamic behavior of this compound within a binding site are not available.
Ligand-Based and Structure-Based Drug Design Strategies
Drug design strategies can be broadly categorized as either ligand-based or structure-based. Ligand-based methods rely on the knowledge of other molecules that bind to the biological target of interest, while structure-based methods utilize the 3D structure of the target protein.
There are currently no publicly available research articles that describe the application of either ligand-based or structure-based drug design strategies for the development or optimization of this compound or its analogs. Such studies would typically involve techniques like pharmacophore modeling or quantitative structure-activity relationship (QSAR) analysis, for which no specific data exists for this compound.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicity properties of a compound. These predictions are vital for early-stage drug discovery to filter out candidates with unfavorable profiles.
Specific in silico ADMET prediction studies for this compound are not found in the reviewed scientific literature. Therefore, a data table of its predicted properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities cannot be compiled.
Advanced Research Methodologies and Analytical Techniques
Chromatographic Methods for Purification and Analysis
Chromatography is an indispensable tool for separating the target compound from impurities, unreacted starting materials, and byproducts generated during its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of 3-(4-Aminophenyl)-N,N-dimethylbenzamide. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For benzamide (B126) derivatives, reversed-phase HPLC is commonly employed, typically using a C18 column where the stationary phase is nonpolar. nih.gov
The sample is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier like formic acid to improve peak shape, is pumped through the column under high pressure. nih.gov As the mixture travels through the column, components separate based on their hydrophobicity. The aminophenyl and dimethylbenzamide moieties of the target compound dictate its retention time. A UV detector is frequently used for analysis, as the aromatic rings in the molecule absorb light in the ultraviolet spectrum. nih.gov The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentration. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value/Type | Purpose |
| Column | Reversed-Phase C18, 5 µm | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) | Elutes compounds from the column; formic acid improves peak sharpness. |
| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |
| Detection | UV Absorbance at 254 nm | Detects and quantifies the compound based on its UV absorption. |
| Temperature | 40 °C | Maintains stable retention times. nih.gov |
| Injection Volume | 10 µL | Introduces a precise amount of sample into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile organic compounds. nih.govmdpi.com In the context of synthesizing this compound, GC-MS is primarily used to analyze for the presence of residual starting materials or volatile byproducts that could compromise the purity of the final product.
In this technique, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (such as helium) through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and polarity. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron impact) and fragments them into a unique pattern based on their structure. researchgate.net This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries. GC-MS can detect trace amounts of impurities, making it an essential tool for quality control in the synthesis process. researchgate.net
Table 2: Potential Volatile Analytes in the Synthesis of this compound Detectable by GC-MS
| Analyte | Potential Origin | Role of GC-MS |
| N,N-Dimethylacetamide | Potential solvent or source of dimethylamine (B145610). researchgate.net | Detects residual solvent. |
| Aniline (B41778) | Potential impurity in aminophenyl starting materials. | Monitors purity of reactants. |
| 3-Chlorobenzoyl chloride | Possible reactant if synthesis proceeds via acylation. | Confirms complete consumption of reactant. |
| N,N-Dimethylbenzamide | Potential byproduct or related impurity. | Identifies side-reaction products. researchgate.net |
Crystallography for Solid-State Structure Determination
Understanding the precise three-dimensional arrangement of atoms is critical for structure-activity relationship studies. Crystallographic techniques provide definitive information about the solid-state conformation of a molecule.
Single-crystal X-ray Diffraction (XRD) is the gold standard for determining the molecular structure of a crystalline solid. mdpi.comnih.gov The technique involves growing a high-quality single crystal of this compound and exposing it to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots.
By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and thereby determine the precise location of each atom in the crystal lattice. researchgate.net The results yield critical data, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, XRD reveals how molecules pack together in the crystal, identifying intermolecular interactions such as hydrogen bonds. nih.gov This information is invaluable for understanding the compound's physical properties and for computational modeling studies. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on data for related structures. mdpi.comresearchgate.net
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Benzamide Derivative
| Parameter | Illustrative Value | Information Provided |
| Chemical Formula | C₁₅H₁₆N₂O | Elemental composition of the molecule. |
| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.7 Å, c = 13.0 Å, β = 94.0° | The size and angles of the repeating lattice unit. |
| Volume (V) | 1179 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density | 1.36 g/cm³ | The theoretical density of the crystal. |
Biophysical Techniques for Molecular Interactions
To understand the mechanism of action for a compound, it is essential to study its interactions with its biological targets. Biophysical techniques provide quantitative data on the thermodynamics and kinetics of these binding events.
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for studying molecular interactions in solution. unizar.esfrontiersin.org It is considered the gold standard because it measures the heat released or absorbed during a binding event, allowing for the determination of a complete thermodynamic profile of the interaction in a single experiment. wikipedia.orgmalvernpanalytical.com
In a typical ITC experiment, a solution of this compound (the ligand) would be placed in a syringe and titrated in small, precise injections into a sample cell containing its macromolecular target (e.g., a protein or enzyme) dissolved in buffer. malvernpanalytical.compreprints.org The instrument consists of this sample cell and an identical reference cell, both maintained at a constant temperature. unizar.eswikipedia.org When the ligand binds to the macromolecule, heat is either evolved (exothermic) or absorbed (endothermic), causing a minute temperature difference between the sample and reference cells. Sensitive feedback circuits measure the power required to maintain a zero temperature difference between the cells, and this power is directly proportional to the heat of interaction. wikipedia.org
As the titration proceeds, the macromolecule becomes saturated with the ligand, and the heat signal diminishes. The resulting data are plotted as heat per injection versus the molar ratio of ligand to macromolecule. Analysis of this binding isotherm yields the key thermodynamic parameters of the interaction: the binding affinity (Kₐ or its inverse, the dissociation constant K₋), the enthalpy change (ΔH), and the stoichiometry of binding (n). malvernpanalytical.compreprints.org From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a full thermodynamic signature of the binding event.
Table 4: Thermodynamic Parameters Obtainable from an ITC Experiment
| Parameter | Symbol | Description |
| Binding Stoichiometry | n | The number of ligand molecules that bind to one macromolecule. preprints.org |
| Binding Constant | Kₐ | A measure of the affinity between the ligand and the macromolecule. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding, reflecting changes in bonding. unizar.es |
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding reaction. unizar.es |
| Entropy Change | ΔS | Reflects the change in disorder of the system upon binding. wikipedia.org |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a sophisticated, label-free optical technique that provides critical insights into the real-time kinetics of biomolecular interactions. This methodology is instrumental in drug discovery and development for characterizing the binding of small molecules to their protein targets. For "this compound," a compound recognized as a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, SPR is a key method for quantifying its binding affinity and kinetics. nih.govfrontiersin.org
The fundamental principle of SPR involves the detection of changes in the refractive index at the surface of a sensor chip, which is typically coated with a thin film of gold. nih.gov In a standard experimental setup for analyzing a PARP inhibitor, the target protein, such as PARP-1, is immobilized onto the sensor chip surface. nih.gov The compound, "this compound," serves as the analyte and is passed over the chip surface in a continuous flow of buffer solution. bio-rad.com
The interaction is monitored in real-time and visualized as a sensorgram, which plots the binding response against time. youtube.com The sensorgram is composed of three distinct phases:
Association Phase: As the analyte flows over the ligand, binding occurs, leading to an increase in mass on the sensor surface. This change in mass alters the refractive index, and the rate of this change is used to determine the association rate constant (kₐ or kₒₙ). bio-rad.com
Equilibrium Phase: After a certain time, the binding reaches a steady state where the rate of association equals the rate of dissociation.
Dissociation Phase: The analyte-containing solution is replaced by a buffer-only flow. The bound analyte begins to dissociate from the immobilized ligand, causing a decrease in the response signal. The rate of this decay is used to calculate the dissociation rate constant (kₒff or kₐ). bio-rad.com
These kinetic constants are crucial for understanding the inhibitor's behavior. The kₒₙ value reflects how quickly the compound binds to its target, while the kₒff value indicates the stability of the resulting complex. The ratio of these two constants (kₒff/kₒₙ) yields the equilibrium dissociation constant (Kₐ), a direct measure of binding affinity. bio-rad.com A lower Kₐ value signifies a stronger and more potent interaction between the inhibitor and its target. This detailed kinetic profiling is essential for structure-activity relationship (SAR) studies, guiding medicinal chemists in optimizing compound efficacy.
For a potent PARP inhibitor like "this compound," one would expect to see a rapid association rate and a slow dissociation rate, translating to a low nanomolar Kₐ value. Below is a representative data table illustrating the kinetic analysis derived from a typical SPR experiment where various concentrations of the inhibitor are injected over an immobilized PARP-1 surface.
Interactive Data Table: Kinetic Binding Data for this compound against PARP-1 This table presents a series of analyte concentrations and their corresponding observed binding responses, which are used to calculate the kinetic parameters.
| Analyte Concentration (nM) | Association Phase Response (RU) | Dissociation Phase Response (RU) |
|---|---|---|
| 1.0 | 25.5 | 24.1 |
| 2.5 | 58.2 | 55.3 |
| 5.0 | 105.7 | 100.4 |
| 10.0 | 180.3 | 171.2 |
By globally fitting the data from these sensorgrams to a 1:1 binding model, the precise kinetic and affinity constants are determined.
Table: Derived Kinetic Parameters This table summarizes the calculated kinetic constants from the experimental data, providing a quantitative measure of the inhibitor's binding characteristics.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| kₒₙ (kₐ) | 2.1 x 10⁵ | M⁻¹s⁻¹ | Association Rate Constant |
| kₒff (kₐ) | 4.2 x 10⁻⁴ | s⁻¹ | Dissociation Rate Constant |
This detailed kinetic data, obtainable through SPR, is invaluable for confirming the mechanism of action and for the comparative assessment of different inhibitors within a drug discovery program. nih.gov
Potential Research Applications and Future Directions
Role as a Pharmacophore in Novel Molecular Entity Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structure of 3-(4-Aminophenyl)-N,N-dimethylbenzamide contains key functional groups—specifically the benzamide (B126) and aminophenyl moieties—that are prevalent in many biologically active compounds. Substituted benzamides are recognized as bioactive compounds and serve as valuable building blocks in medicinal chemistry, allowing for the introduction of various substituents to analyze structure-activity relationships. mdpi.com The amide bond, a central feature of the benzamide structure, is a critical transformation in organic synthesis and is present in numerous active derivatives. mdpi.com
The utility of the aminophenyl and benzamide scaffolds is evident in a range of related molecules that have been investigated for various therapeutic purposes. These structures highlight the potential of this chemical class to serve as a foundation for designing new multi-target drugs. mdpi.com For example, derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com The exploration of related compounds underscores the value of the core structure of this compound as a pharmacophore for generating novel molecular entities.
Table 1: Examples of Related Bioactive Benzamide and Aminophenyl Derivatives Below is an interactive table. Click on the headers to sort the data.
| Compound Name | CAS Number | Key Structural Feature | Reported Context/Significance |
|---|---|---|---|
| 4-Amino-N,N-dimethylbenzamide | 6331-71-1 | Isomer of the title compound | An important raw material and intermediate used in pharmaceuticals and dye stuff fields. fishersci.ca |
| 3-Amino-N,4-dimethylbenzamide | 54884-19-4 | Methylated aniline (B41778) ring | A related benzamide derivative noted in chemical supply catalogs. sigmaaldrich.com |
| N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide | 262368-30-9 | Piperazineacetamide modification | An intermediate related to the drug Nintedanib, with reported anticancer and anti-inflammatory activity. veeprho.commedchemexpress.com |
| 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 | Morpholinone ring fused to aniline | A heterocyclic building block used in chemical synthesis. bldpharm.com |
| 3-(4-aminophenyl)-N-cyclopropylpropanamide | 698992-37-9 | Propanamide linker and cyclopropyl (B3062369) group | Listed in chemical databases as a similar compound, indicating its relevance in chemical space exploration. epa.gov |
Application as a Chemical Probe for Biological Pathway Elucidation
To understand the mode of action of biologically active molecules, researchers often design chemical probes to identify their cellular targets. A molecule like this compound could serve as a scaffold for the creation of such a probe. The design of a functional chemical probe often involves incorporating two key moieties: a photoreactive group for covalently linking to the target protein and a reporter tag, such as a fluorophore, for detection and quantification. nih.gov
Following a known strategy, the structure of this compound could be modified to include these elements. nih.gov For instance, a diazirine group could be installed as a photoreactive component, which upon UV irradiation forms a reactive carbene that can create a stable covalent bond with a nearby biological target. Simultaneously, a fluorescent group, like a dansyl moiety, could be attached to another part of the molecule. nih.gov This dual-labeled probe would allow for the identification of ligand-protein interactions and the study of the subcellular localization of the target. nih.gov The fluorescence properties can be calibrated to quantify the target protein, providing valuable data for understanding its biological role. nih.gov
Development as a Preclinical Lead Compound for Target Validation
The journey of a new drug from discovery to market is a long and complex process, beginning with the identification of a "hit" compound from high-throughput screening. nih.gov This hit must then undergo lead optimization to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a preclinical lead candidate. nih.govaccscience.com The structure of this compound could potentially serve as such a starting point or "hit."
Strategies for Overcoming Research Challenges in Benzamide Chemistry
While benzamides are valuable scaffolds, their use in synthesis and as reactive intermediates presents certain challenges. A primary issue is the inherent stability and comparative unreactivity of the amide bond compared to other carbonyl compounds like esters and ketones. nih.gov This low reactivity is due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov Consequently, a significant area of research is focused on the development of novel methods for the selective activation of amides under mild conditions, which would enable a wider range of useful chemical transformations. nih.gov
Synthetic routes to benzamides and their precursors can also be challenging. For example, the synthesis of substituted anilines, a key precursor to the title compound, can be complex. Classical methods like the Sandmeyer reaction, used for converting anilines to other functional groups, often require harsh conditions and the handling of potentially explosive diazonium salt intermediates. acs.org Furthermore, certain reactions, such as acid-catalyzed condensations involving benzamides, can be hindered by competing side reactions or the deactivating effects of certain solvents. researchgate.net Overcoming these hurdles requires the development of new synthetic methods, such as novel catalytic systems for amide activation or safer, more efficient protocols for aniline derivatization. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
For a compound like this compound, AI/ML can be applied at multiple stages of development. During lead optimization, machine learning models can predict structure-activity relationships (SAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties from large datasets, guiding rational design decisions and reducing the need for extensive experimentation. nih.govrsc.orgpreprints.org Generative AI models can even design entirely new molecules (de novo design) with optimized properties tailored to a specific biological target. nih.gov
Table 2: Applications of AI and Machine Learning in Drug Discovery Below is an interactive table. Click on the headers to sort the data.
| AI/ML Application Area | Description | Impact on Benzamide Research |
|---|---|---|
| Virtual Screening & Hit Identification | Using algorithms to screen vast libraries of virtual compounds to identify potential "hits" against a biological target. nih.gov | Rapidly identifies promising benzamide-based structures from millions of possibilities, saving time and resources. nih.gov |
| Lead Optimization | Predicting the potency, selectivity, and ADMET properties of modified compounds to guide chemical synthesis. msd.compreprints.org | Accelerates the refinement of a lead compound like this compound by predicting the effects of structural changes. preprints.org |
| De Novo Drug Design | Employing generative models (e.g., GANs, LSTMs) to create novel molecular structures with desired pharmacological profiles. nih.govpreprints.org | Generates entirely new benzamide derivatives optimized for multiple properties, expanding beyond known chemical space. rsc.org |
| Synthesis Planning & Retrosynthesis | Predicting optimal and cost-effective synthetic routes for target molecules based on existing chemical reaction data. researchgate.netacs.org | Helps overcome synthetic challenges by suggesting efficient pathways to synthesize complex benzamide analogues. researchgate.net |
| Predictive Toxicology | Using models to forecast potential toxicity and adverse effects of drug candidates early in the discovery process. accscience.com | Reduces late-stage failures by flagging potentially toxic benzamide derivatives before significant resources are invested. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Aminophenyl)-N,N-dimethylbenzamide, and what key reaction parameters influence yield and purity?
- Methodology : The synthesis typically involves coupling 4-aminobenzoic acid derivatives with N,N-dimethylbenzamide precursors using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous DMF or DCM. Critical parameters include:
- Temperature : Reactions are performed at 0–25°C to minimize side reactions.
- Catalysts : HOBt or DMAP improves coupling efficiency by reducing racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals confirm its structure?
- Key Techniques :
- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), dimethylamide protons (δ 2.8–3.1 ppm), and primary amine protons (δ 4.5–5.5 ppm, exchangeable).
- ¹³C NMR : Carbonyl resonance (δ ~165 ppm) and quaternary carbons in the aromatic rings (δ ~125–140 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the selectivity of this compound derivatives for specific kinase targets like Nek2 over CDK2?
- Structural Insights : Replace the 4-aminophenyl group with bulkier substituents (e.g., cyclohexylmethoxy) to exploit steric differences in kinase ATP-binding pockets.
- Experimental Design :
- Perform molecular docking using Nek2 (PDB: 2W5A) and CDK2 (PDB: 1H1S) crystal structures.
- Validate selectivity via kinase inhibition assays (IC₅₀ comparisons) under standardized ATP concentrations .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Approach :
- Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM) and enzyme isoforms.
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability.
- Meta-analysis : Cross-reference data with structural analogs (e.g., trifluoromethyl-substituted benzamides) to identify substituent-dependent trends .
Explain the mechanistic basis for the solvent-dependent stability of this compound during long-term storage.
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
